3-pyridin-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “3-pyridin-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Chemical Reactions Analysis
3-pyridin-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-pyridin-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biochemical assays to investigate its effects on biological systems, including enzyme activity and cellular processes.
Medicine: Research is conducted to explore its potential therapeutic effects, such as its role in inhibiting specific enzymes or pathways involved in disease.
Industry: this compound is used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-pyridin-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable reactivity and applications. this compound may possess unique properties that make it particularly valuable for specific research applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
3-pyridin-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-2-5-11-8(4-1)9-13-14-10-12-6-3-7-15(9)10/h1-2,4-5H,3,6-7H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMYKZHGIWPLCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NN=C(N2C1)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2NN=C(N2C1)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.